molecular formula C18H29NO6 B4002770 2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4002770
M. Wt: 355.4 g/mol
InChI Key: WYSPYYTWOHNQND-UHFFFAOYSA-N
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Description

2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that combines the properties of an alcohol, an amine, and a phenol

Scientific Research Applications

2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s amine and phenol groups make it useful in studying enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol typically involves a multi-step process. One common method includes the alkylation of 4-tert-butyl-2-methylphenol with 3-chloropropylamine, followed by the reduction of the resulting intermediate to yield the desired product. The reaction conditions often involve the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and distillation, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenolic ring.

Mechanism of Action

The mechanism by which 2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Similar in structure but lacks the propylamino and ethanol groups.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the propylamino and ethanol groups.

Uniqueness

2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amine and a phenol group allows for versatile reactivity and interactions with various molecular targets.

Properties

IUPAC Name

2-[3-(4-tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-13-12-14(16(2,3)4)6-7-15(13)19-11-5-8-17-9-10-18;3-1(4)2(5)6/h6-7,12,17-18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSPYYTWOHNQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 2
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 6
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2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid

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